2-(Isopropylamino)acetamide
Description
2-(Isopropylamino)acetamide is a secondary amine-containing acetamide derivative with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.17 g/mol. Its structure consists of an acetamide backbone substituted with an isopropylamino group (-NH-CH(CH₃)₂) at the α-carbon.
Properties
CAS No. |
67863-05-2; 85791-77-1 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.164 |
IUPAC Name |
2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C5H12N2O/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |
InChI Key |
BKDSFWIFBDVZHY-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(=O)N |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Analogues
The biological activity of acetamide derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:
Table 1: Structural and Pharmacological Comparison
Pharmacological Activities
Antimicrobial Activity
- N-(3-isopropylphenyl) acetamide (48) and related derivatives (e.g., compound 47) demonstrate potent activity against Gram-positive bacteria, attributed to the benzo[d]thiazol-5-ylsulfonyl group, which disrupts bacterial cell membranes .
- This compound’s simpler structure may lack the broad-spectrum efficacy of these analogs but could serve as a scaffold for optimizing lipophilicity and membrane penetration.
Anticancer Activity
- Pyridazin-3(2H)-one acetamides (e.g., FPR2 agonists) show selective activation of neutrophils, suggesting anti-inflammatory and indirect anticancer roles .
- Chlorophenyl acetamides exhibit cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cells, likely through DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
- Solubility: Atenolol’s hydroxypropoxy group improves aqueous solubility (750 g/L in ethanol), whereas this compound’s hydrophobicity may limit solubility but enhance blood-brain barrier penetration .
- Synthetic Accessibility: Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide are synthesized via high-yield (90%) routes involving sulfonylation and amidation, suggesting scalable methods for this compound synthesis .
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